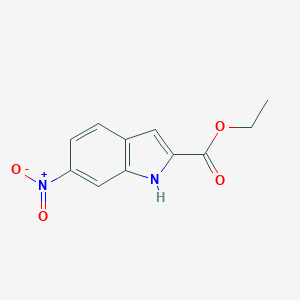

Ethyl 6-nitro-1H-indole-2-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 6-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-5-7-3-4-8(13(15)16)6-9(7)12-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMZLSPJSSDTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346926 | |

| Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16792-45-3 | |

| Record name | Ethyl 6-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Nitro 1h Indole 2 Carboxylate and Analogues

Classical and Contemporary Synthetic Routes

The synthesis of the indole (B1671886) nucleus, particularly with specific substitution patterns like in ethyl 6-nitro-1H-indole-2-carboxylate, can be achieved through several strategic approaches. These methods often involve the construction of the indole ring system from acyclic precursors or the modification of a pre-existing indole core.

Reissert Indole Synthesis and its Adaptations

The Reissert indole synthesis is a classical and reliable method for preparing indole-2-carboxylic acids and their esters. wikipedia.orgresearchgate.net The fundamental process involves the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base, typically potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgyoutube.com This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylate (B1230498). wikipedia.orgresearchgate.net

For the specific synthesis of this compound, the starting material would be 2,4-dinitrotoluene. The initial condensation with diethyl oxalate, facilitated by a base like potassium ethoxide, yields ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate. Subsequent reductive cyclization of this intermediate, often using reagents like zinc in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C), leads to the formation of the desired this compound. orgsyn.orgyoutube.com The choice of reducing agent can be critical; for instance, using zinc in acetic acid can lead to the hydrolysis of the ester to a carboxylic acid, whereas catalytic hydrogenation under milder conditions can preserve the ethyl ester functionality. youtube.com

Adaptations of the Reissert synthesis have been explored to improve yields and accommodate a wider range of substrates. The use of potassium ethoxide is often preferred over sodium ethoxide as it has been shown to provide better results in the initial condensation step. wikipedia.org

Condensation Reactions of Nitrotoluenes with Oxalate Esters

This method is essentially the first step of the Reissert synthesis but is a crucial reaction in its own right for building the necessary carbon framework. orgsyn.org The condensation of o-nitrotoluenes with oxalate esters, such as diethyl oxalate, is a base-catalyzed Claisen condensation. researchgate.net The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated by a strong base like sodium ethoxide or potassium ethoxide, forming a carbanion. youtube.com This carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of the diethyl oxalate. youtube.com

In the context of synthesizing this compound, 4-nitro-2-nitrotoluene (2,4-dinitrotoluene) is condensed with diethyl oxalate. google.com The reaction is typically carried out in an alcoholic solvent with the corresponding sodium or potassium alkoxide base. google.com The resulting intermediate, the potassium or sodium salt of ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate, can then be isolated and subjected to reductive cyclization to form the target indole. orgsyn.org

Another related and powerful method for synthesizing indoles from arylhydrazones is the Japp-Klingemann reaction. wikipedia.orgnumberanalytics.com This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester to form a hydrazone. wikipedia.orgsynarchive.com This hydrazone can then be cyclized under acidic conditions, in what is known as the Fischer indole synthesis, to produce the indole-2-carboxylate. wikipedia.orgrsc.org For the synthesis of this compound, one could envision starting with a 4-nitroaniline, converting it to the corresponding diazonium salt, and then reacting it with a suitable β-keto-ester in a Japp-Klingemann reaction to form the key hydrazone intermediate. rsc.orgresearchgate.net

| Feature | Reissert Indole Synthesis | Japp-Klingemann Reaction |

| Starting Materials | o-Nitrotoluene derivative, Diethyl oxalate | Aryl diazonium salt, β-Keto-ester |

| Key Intermediate | Ethyl o-nitrophenylpyruvate | Arylhydrazone |

| Subsequent Step | Reductive cyclization | Fischer indole synthesis |

| Base/Catalyst | Potassium or Sodium Ethoxide | Base for hydrazone formation, Acid for cyclization |

Direct Nitration Strategies of Indole Carboxylates

Direct nitration of the pre-formed ethyl indole-2-carboxylate is another viable route. However, the nitration of the indole ring system can be complex due to its susceptibility to polymerization and oxidation under harsh acidic conditions. bhu.ac.in Therefore, milder nitrating agents are often employed. bhu.ac.in

The electron-withdrawing nature of the ethyl carboxylate group at the C-2 position deactivates the pyrrole (B145914) ring towards electrophilic attack. This deactivation directs the electrophilic nitration to the benzene (B151609) portion of the indole nucleus. Under controlled conditions, nitration occurs preferentially at the C-5 and C-6 positions. The regioselectivity can be influenced by the reaction conditions and the specific nitrating agent used. To favor the formation of the 6-nitro isomer, specific protocols have been developed. For instance, nitration of ethyl indole-2-carboxylate can lead to a mixture of nitro-isomers, from which the desired 6-nitro derivative must be separated. umn.edu

Multi-Step Approaches from Indole-2-carboxylic Acid

An alternative strategy involves starting with indole-2-carboxylic acid. researchgate.net This approach separates the formation of the indole core from the introduction of the nitro group. The synthesis can proceed through the following general steps:

Nitration of Indoline-2-carboxylic Acid: Indole-2-carboxylic acid can be reduced to indoline-2-carboxylic acid. researchgate.net The subsequent nitration of indoline-2-carboxylic acid can afford 6-nitroindoline-2-carboxylic acid. researchgate.netthieme-connect.com

Esterification: The resulting 6-nitroindoline-2-carboxylic acid is then esterified to its corresponding ethyl ester.

Dehydrogenation: The final step involves the dehydrogenation (aromatization) of the indoline (B122111) ring back to the indole ring system, yielding this compound. researchgate.netthieme-connect.com Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂) are commonly used for this dehydrogenation step. researchgate.netthieme-connect.com

Another variation starts with the esterification of indole-2-carboxylic acid to ethyl indole-2-carboxylate, followed by direct nitration as described in the previous section. nih.gov

Functional Group Interconversions and Derivatization

Once this compound is synthesized, the nitro group offers a versatile handle for further chemical modifications, significantly expanding the accessible chemical space for drug discovery and other applications.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group on the indole ring to an amino group is a fundamental and highly useful transformation. This conversion yields ethyl 6-amino-1H-indole-2-carboxylate, a valuable building block for the synthesis of a wide array of more complex heterocyclic systems and compounds with potential biological activities.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent is often dictated by the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.comwku.edu This method is generally efficient and produces high yields of the corresponding amine. nih.gov However, care must be taken as some catalysts can also reduce other functional groups or the indole ring itself under certain conditions. nih.gov

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com This combination effectively reduces the nitro group to an amine.

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed for the reduction of nitro groups. commonorganicchemistry.com These reagents can sometimes offer better chemoselectivity, which is particularly important when other reducible functional groups are present in the molecule. commonorganicchemistry.com The use of catalytic amounts of vanadium compounds in conjunction with hydrogenation catalysts has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates and lead to purer products. google.comgoogle.com

| Reagent/System | Conditions | Advantages | Potential Considerations |

| H₂/Pd/C or Pt/C | Hydrogen gas, solvent (e.g., ethanol (B145695), ethyl acetate) | High efficiency, clean reaction | Can reduce other functional groups, potential for ring hydrogenation |

| Fe/HCl or Sn/HCl | Acidic medium | Strong reducing power | Harsh conditions, work-up can be tedious |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Milder conditions, good for sensitive substrates | May require specific pH control |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can offer chemoselectivity | Can sometimes selectively reduce one of two nitro groups |

An in-depth analysis of the synthetic transformations of this compound reveals its versatility as a scaffold in organic synthesis. This article focuses exclusively on the chemical reactions centered around this compound and its analogues, detailing methodologies for its modification into various valuable chemical entities.

Advanced Characterization Techniques and Structural Elucidation in Research

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental in confirming the identity and purity of ethyl 6-nitro-1H-indole-2-carboxylate. Each method offers unique insights into the molecule's constituent parts and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific, fully assigned spectral data for this compound is not widely published in peer-reviewed literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on the known chemical shifts of the indole (B1671886) nucleus and the electronic effects of the substituents.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the protons of the ethyl ester group. The electron-withdrawing nitro group at the C-6 position significantly influences the chemical shifts of the aromatic protons (H-4, H-5, and H-7), typically shifting them downfield compared to the unsubstituted ethyl 1H-indole-2-carboxylate. The proton at C-7 would likely appear as a doublet, H-5 as a doublet of doublets, and H-4 as a doublet. The ethyl group would present as a characteristic quartet and triplet.

¹³C NMR: The carbon spectrum would confirm the presence of all 11 carbon atoms in their unique chemical environments. The signals for the carbonyl carbon of the ester and the carbons attached to the nitro group (C-6) would be readily identifiable. The electron-withdrawing nature of the substituents at C-2 and C-6 would deshield the attached carbons, shifting their resonances to higher ppm values.

In studies of related nitroindole derivatives, NMR is routinely used to confirm the regioselectivity of nitration reactions and to verify the successful installation of various substituents. nih.govrsc.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₁H₁₀N₂O₄), the monoisotopic mass is 234.0641 g/mol . nih.govepa.gov

Experimental GC-MS data reveals a fragmentation pattern that helps to piece together the structure. nih.gov The major observed peaks provide evidence for the compound's identity.

A typical fragmentation pattern for this molecule under electron ionization (EI) would involve:

Loss of the ethoxy group (-•OCH₂CH₃) from the ester.

Loss of an ethanol (B145695) molecule (CH₃CH₂OH).

Cleavage of the nitro group (-NO₂).

Decarboxylation (loss of CO₂).

One prominent fragmentation pathway involves the loss of an ethoxy radical to form a stable acylium ion, followed by the loss of carbon monoxide. The base peak in the experimental spectrum is observed at m/z 189, which corresponds to the molecular ion of the indole-2-carboxylic acid fragment after loss of the ethyl group and rearrangement. nih.gov Other significant fragments are seen at m/z 115, 190, 116, and 144. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₄ | nih.gov |

| Molecular Weight (Average) | 234.211 g/mol | epa.gov |

| Monoisotopic Mass | 234.064057 g/mol | epa.gov |

| Major Experimental Mass-to-Charge Ratios (m/z) | 189, 115, 190, 116, 144 | nih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A sharp, strong peak corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1700-1730 cm⁻¹. The N-H stretching vibration of the indole ring would appear as a moderate to sharp band in the region of 3300-3500 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong absorptions: an asymmetric stretching band around 1500-1560 cm⁻¹ and a symmetric stretching band near 1335-1385 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be visible in their characteristic regions. For a standard indole, N-H stretching appears around 3406 cm⁻¹, and aromatic C=C stretching is seen at 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the indole ring, extended by the carboxylate and nitro groups, gives rise to characteristic absorption bands. The nitro group, being a strong chromophore, significantly affects the absorption spectrum. Studies on related nitroaromatic compounds show strong absorption bands due to π → π* and n → π* transitions. researchgate.net Research on 6-nitroindole (B147325) has utilized transient absorption spectroscopy to study its excited triplet state, highlighting the influence of the nitro group on the compound's photophysical properties. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the referenced search results, the crystallographic analysis of the parent compound, ethyl 1H-indole-2-carboxylate, offers valuable comparative insight. nih.govresearchgate.net For this parent molecule, X-ray diffraction reveals a nearly planar indole ring system. nih.gov The molecules pack in a herringbone pattern, forming hydrogen-bonded dimers through interactions between the indole N-H group and the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net

The introduction of a nitro group at the C-6 position would be expected to influence the crystal packing primarily through dipole-dipole interactions and potential weak hydrogen bonds involving the nitro oxygen atoms. Crystallographic analysis is considered a definitive technique for validating the structure of such substituted indoles.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₁NO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 5.5622 (7) | nih.gov |

| b (Å) | 18.891 (2) | nih.gov |

| c (Å) | 9.6524 (13) | nih.gov |

| β (°) | 104.454 (13) | nih.gov |

| Volume (ų) | 982.1 (2) | nih.gov |

Computational Chemistry and Theoretical Investigations of Ethyl 6 Nitro 1h Indole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the molecular system of Ethyl 6-nitro-1H-indole-2-carboxylate, offering predictions of its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a preferred computational method for studying indole (B1671886) derivatives due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with density functional exchange and correlation, is commonly employed for these systems. Such calculations are instrumental in optimizing the molecular geometry and predicting a wide range of molecular properties.

For instance, theoretical studies on the related indole-2-carboxylic acid have utilized the B3LYP method to determine stable conformers and compare calculated structural parameters with experimental X-ray diffraction data. researchgate.net Similarly, detailed computational analyses of the isomeric Ethyl 6-nitro-1H-indole-3-carboxylate have also been performed using DFT (B3LYP). researchgate.net

The choice of a basis set is critical for the accuracy of DFT calculations. For molecules like this compound, which contain second-row elements and feature lone pairs and pi-systems, Pople-style basis sets such as 6-31+G(d) or 6-311++G(d,p) are frequently used. The inclusion of diffuse functions (+) is important for accurately describing the behavior of electrons distant from the nucleus, while polarization functions (d,p) are essential for modeling the non-spherical nature of electron density in chemical bonds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. For this compound, the electron-withdrawing nature of both the nitro group (-NO₂) and the ethyl carboxylate group (-COOEt) is expected to lower the energy of the LUMO significantly. This would result in a relatively small energy gap, indicating high reactivity and a propensity for charge transfer within the molecule.

In a typical analysis, the HOMO is often localized over the electron-rich indole ring system, while the LUMO is distributed over the electron-deficient nitro group and the carbonyl of the ester. This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 1: Illustrative Frontier Orbital Properties Note: The following data is representative of typical values for similar nitro-aromatic compounds and is for illustrative purposes. Specific values for this compound would require dedicated calculation.

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.5 to -7.5 | Electron-donating ability |

| ELUMO | ~ -2.5 to -3.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 3.0 to 4.0 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals.

For this compound, NBO analysis can quantify the significant delocalization of charge caused by the potent electron-withdrawing groups. Key interactions would include the delocalization of lone pair (LP) electrons from the oxygen atoms of the nitro group and the carbonyl group into the antibonding π* orbitals of the indole ring. A study on the 3-carboxylate isomer confirms such charge delocalization effects. researchgate.net This charge transfer stabilizes the molecule and is fundamental to its electronic properties. The analysis provides stabilization energies (E(2)) for these donor-acceptor interactions, with higher values indicating stronger delocalization.

Table 2: Representative NBO Donor-Acceptor Interactions Note: This table illustrates expected strong hyperconjugative interactions. The specific stabilization energies (E(2)) would need to be determined by a specific NBO calculation for the title compound.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N (Indole) | π* (C=C) | π-conjugation | High |

| LP(2) O (Nitro) | π* (N=O) | Intra-group resonance | Very High |

| π (Benzene Ring) | π* (C=O) | Ring to Ester conjugation | Moderate |

| π (Benzene Ring) | π* (N=O) | Ring to Nitro conjugation | High |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents neutral potential regions.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Primarily located around the hydrogen atom of the indole N-H group, making it the most probable site for deprotonation or nucleophilic attack.

The aromatic protons will exhibit moderately positive potential.

These predictions are crucial for understanding the molecule's interaction with biological receptors and for designing chemical reactions.

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses that provide a detailed picture of electron pairing and localization in a molecule. They are particularly useful for visualizing chemical bonding patterns, including covalent bonds, lone pairs, and the cores of atoms.

In this compound, an ELF/LOL analysis would precisely map the boundaries of the aromatic system, the C=O double bond, the N-O bonds of the nitro group, and the lone pairs on the oxygen and nitrogen atoms. This allows for a quantitative assessment of aromaticity and the nature of the chemical bonds, going beyond the qualitative descriptions offered by simpler models. While specific ELF/LOL studies on this molecule are not prominent in the literature, their application would follow standard quantum chemistry protocols to provide a nuanced view of its electronic structure.

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations are essential for assigning the observed spectral bands to specific molecular motions. By calculating the vibrational frequencies and intensities using DFT, a theoretical spectrum can be generated.

A more detailed assignment is achieved through Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to a specific normal vibrational mode. This allows for unambiguous assignments of complex spectra. For example, a study on the isomeric Ethyl 6-nitro-1H-indole-3-carboxylate used PED to identify all fundamental vibrations. researchgate.net

For this compound, key vibrational modes of interest would include the N-H stretch, the C=O stretch of the ester, the symmetric and asymmetric stretches of the NO₂ group, and various C-H and ring stretching modes.

Table 3: Illustrative PED Assignments for Key Functional Groups Note: Wavenumbers are typical ranges and would require scaling for direct comparison with experimental spectra. The PED contributions are for illustrative purposes.

| Vibrational Mode | Expected Wavenumber (cm-1) | Potential Energy Distribution (PED) Contribution |

|---|---|---|

| ν(N-H) stretch | 3300-3400 | >90% N-H stretch |

| ν(C=O) stretch | 1690-1720 | ~85% C=O stretch, ~10% C-C stretch |

| νasym(NO2) stretch | 1510-1550 | >80% asym N-O stretch |

| νsym(NO2) stretch | 1330-1360 | >75% sym N-O stretch |

| ν(C-O) ester stretch | 1200-1250 | ~50% C-O stretch, ~30% C-C stretch |

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Organic molecules, in particular, have garnered significant attention due to their large NLO responses, fast switching speeds, and the tunability of their molecular structures. The NLO properties of a molecule are governed by its response to a strong electromagnetic field, such as that from a laser. This response is primarily described by the molecular polarizability and hyperpolarizabilities.

The theoretical evaluation of polarizability (α) and first-order hyperpolarizability (β) is crucial for predicting the NLO response of a molecule. These parameters quantify the ease with which the electron cloud of a molecule can be distorted by an external electric field. A larger change in the dipole moment upon excitation and a smaller transition energy generally lead to a higher hyperpolarizability.

For indole derivatives, the introduction of electron-donating and electron-withdrawing groups can significantly enhance the intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system, which is a key factor for a large NLO response. In the case of this compound, the nitro group (-NO2) at the 6-position acts as a strong electron acceptor, while the indole nucleus can serve as the electron donor. This donor-acceptor architecture is a promising feature for significant NLO properties.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for calculating the polarizability and hyperpolarizability of organic molecules. These calculations can provide valuable data on the electronic structure and predict the NLO behavior.

Table 1: Theoretical NLO Properties of this compound

| Parameter | Symbol | Calculated Value |

| Polarizability | α | Data not available |

| First-Order Hyperpolarizability | β | Data not available |

| (No specific data for this compound was found in the reviewed literature.) |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable tools in modern drug discovery and materials science. These techniques allow for the visualization and prediction of interactions between a small molecule and a biological macromolecule or its behavior in a simulated environment.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of a potential drug candidate. The indole scaffold is a common feature in many biologically active compounds, and its derivatives are often investigated as inhibitors of various enzymes.

For this compound, molecular docking studies could elucidate its potential as an inhibitor for a range of protein targets. The nitro group and the carboxylate ester offer potential hydrogen bonding and electrostatic interactions, which are crucial for stable ligand-protein binding.

While numerous molecular docking studies have been performed on various indole derivatives against targets such as HIV-1 integrase, fructose-1,6-bisphosphatase (FBPase), and various kinases, specific docking studies detailing the interactions of this compound with particular proteins are not extensively reported in the available literature. Such studies would be valuable in identifying potential biological targets and guiding the development of this compound as a therapeutic agent.

Table 2: Molecular Docking of this compound with Potential Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | - | - | - |

| (No specific molecular docking data for this compound was found in the reviewed literature.) |

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide insights into the thermodynamics of the interaction.

For this compound, MD simulations could be employed to validate docking poses and to understand the flexibility and stability of its binding within a protein's active site. The simulations can also help in refining the understanding of the key interactions that contribute to the binding affinity.

Studies on similar indole-2-carboxamide derivatives have utilized MD simulations to confirm the stability of the ligand-protein complex. However, specific MD simulation studies for this compound are not found in the reviewed public literature. Future research employing MD simulations would be beneficial to further explore its potential as a bioactive molecule.

Applications and Pharmacological Potential of Ethyl 6 Nitro 1h Indole 2 Carboxylate Derivatives in Medicinal Chemistry

Design and Synthesis of Biologically Active Analogues

The design of biologically active analogues of ethyl 6-nitro-1H-indole-2-carboxylate often involves strategic modifications to enhance interactions with biological targets and improve pharmacokinetic properties. The indole (B1671886) core is a common feature in many active compounds, and substituents at various positions can significantly influence biological activity. nih.gov For instance, the nitro group at position 6 and the carboxylate at position 2 are key for reactivity and interaction with biological targets.

The synthesis of these derivatives can be achieved through several established methods. One common approach is the Hemetsberger–Knittel indole synthesis, which constructs the indole core from nitro-substituted benzaldehydes. This method offers high regioselectivity. Another route involves the direct nitration of ethyl indole-2-carboxylate (B1230498), though this can sometimes lead to a mixture of isomers. The nitro group itself can be chemically transformed, most commonly reduced to an amino group, which then serves as a handle for further functionalization. This amino group can be used to introduce a wide variety of substituents, leading to diverse libraries of compounds for biological screening.

Alkylation at the indole nitrogen is another strategy to create diversity. mdpi.com Furthermore, the ester group at the C-2 position can be hydrolyzed to the corresponding carboxylic acid or converted into amides or hydrazides, which can then be used to build more complex molecules. mdpi.comresearchgate.net These synthetic strategies allow medicinal chemists to systematically explore the structure-activity relationships (SAR) of this class of compounds. For example, studies have shown that methyl substitution at the N-1 position of the indole can enhance anticancer activity significantly. nih.gov

Comparative Analysis of Synthetic Routes for this compound

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Regioselectivity |

|---|---|---|---|---|---|

| Direct Nitration | Ethyl indole-2-carboxylate | HNO₃, H₂SO₄ | 0–5°C, 4–6 hours | 58–65% | Moderate |

| Hemetsberger–Knittel | 4-Nitrobenzaldehyde, Ethyl 2-azidoacetate | Heat | 140°C, 3 hours | 70–75% | High |

| Nitrotoluene Condensation | m-Nitrotoluene, Diethyl oxalate (B1200264) | Fe(OH)₂ | 110°C, 8 hours | 62–68% | Moderate |

| Multi-Step Synthesis | Indole-2-carboxylic acid | HNO₃, H₂SO₄, ethanol (B145695) | 0°C (nitration), reflux (esterification) | 50–55% | High |

Investigational Therapeutic Areas and Mechanisms of Action

Derivatives of this compound have demonstrated promising antiviral activities against a range of viruses. The indole scaffold is a key component in this activity. fabad.org.tr

HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov These compounds work by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, effectively blocking its strand transfer activity. nih.gov Structure-activity relationship studies have revealed that introducing halogenated benzene (B151609) rings at the C6-position of the indole core can increase the inhibitory activity against HIV-1 integrase. nih.gov

Influenza A, Coxsackie B4, and Hepatitis C: A series of novel indole-2-carboxylate derivatives have been synthesized and evaluated for their broad-spectrum antiviral activity. nih.gov Some of these compounds showed potent inhibition of the influenza A virus. nih.gov Notably, one derivative, compound 14f , exhibited an IC₅₀ of 7.53 μmol/L against influenza A. nih.gov Another compound, 8f , was particularly effective against Coxsackie B3 virus, with a high selectivity index. nih.gov Furthermore, derivatives of ethyl 1H-indole-3-carboxylate have been investigated for their anti-Hepatitis C virus (HCV) activity, with several compounds showing efficacy at low concentrations. nih.govsigmaaldrich.com

Antiviral Activity of Selected Indole-2-Carboxylate Derivatives nih.gov

| Compound | Target Virus | Activity (IC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 14f | Influenza A | 7.53 μmol/L | 12.1 |

| Compound 8f | Coxsackie B3 | - | 17.1 |

| Compound 15e | HSV-1 | - | - |

| Compound 17f | HSV-1 | - | - |

The search for new antimicrobial agents is critical due to rising drug resistance. Indole derivatives, including those synthesized from this compound, have shown significant potential in this area. sigmaaldrich.comturkjps.org The presence of a nitro group can contribute to antimicrobial effects through redox reactions within microbial cells. researchgate.net

Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated significant antibacterial activity against strains like Staphylococcus aureus (including MRSA), Escherichia coli, and Bacillus subtilis. turkjps.org Some of these compounds were found to be as effective as the standard drug ciprofloxacin (B1669076) against MRSA. turkjps.org Similarly, new ester and amide derivatives of indole-2-carboxylic acid have been synthesized and tested, with some showing notable activity against Enterococcus faecalis. researchgate.net

In terms of antifungal properties, these derivatives have been effective against Candida species. researchgate.netturkjps.org An indole-triazole derivative, compound 3d , showed excellent activity against C. krusei, even more so than the standard drug fluconazole. turkjps.org Other indole-2-carboxylic acid derivatives also displayed noticeable antifungal activity against C. albicans. researchgate.net

Antimicrobial and Antifungal Activity of Selected Indole Derivatives turkjps.org

| Compound Type | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| Indole-thiadiazole (2c) | MRSA | More effective than ciprofloxacin |

| Indole-triazole (3d) | MRSA | More effective than ciprofloxacin |

| Indole-triazole (3d) | C. krusei | More effective than fluconazole |

| General Indole Derivatives | S. aureus, E. coli, B. subtilis, C. albicans | 3.125-50 |

Derivatives of this compound are being explored for their potential as anti-inflammatory agents. Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Indole derivatives have been shown to modulate key inflammatory pathways.

Research has demonstrated that certain derivatives of this compound possess anti-inflammatory properties, making them candidates for new therapeutic agents. For example, structurally related indole derivatives of ursolic acid have been shown to exert anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov These compounds also inhibit the NF-κB signaling pathway, a critical regulator of inflammation, by preventing the phosphorylation of NF-κB p65 and its inhibitor, IκBα. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is involved in the pathogenesis of various diseases. Indole derivatives have been investigated for their antioxidant capabilities. nih.gov

New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant properties. fabad.org.trresearchgate.net Certain N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives demonstrated a strong scavenging effect against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and showed excellent reducing power compared to the standard antioxidant butylated hydroxytoluene (BHT). fabad.org.tr All tested compounds in one study exhibited more potent Fe²⁺ chelating activity than EDTA. fabad.org.trresearchgate.net The ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) is strongly dependent on the type and position of substituents on the indole ring. nih.gov

Antioxidant Profile of Indole-2-Carboxylic Acid Derivatives fabad.org.tr

| Compound Type | Antioxidant Assay | Result |

|---|---|---|

| N-benzyl-1H-indole-2-carboxamide (Compound 5) | DPPH Radical Scavenging | Effective |

| N-(4-methoxybenzyl)-1H-indole-2-carboxamide (Compound 6) | DPPH Radical Scavenging | Effective |

| N-benzyl-1H-indole-2-carboxamide (Compound 5) | Reducing Power | Excellent, comparable to BHT |

| N-(4-methoxybenzyl)-1H-indole-2-carboxamide (Compound 6) | Reducing Power | Excellent, comparable to BHT |

| All tested ester and amide derivatives (Compounds 1-6) | Fe²⁺ Chelating Activity | More powerful than EDTA |

The indole scaffold is a cornerstone in the development of anticancer drugs, with several indole-based agents already in clinical use. nih.govnih.gov Derivatives of this compound have been a focus of anticancer research due to their ability to target various mechanisms involved in cancer cell growth and survival.

These compounds have shown significant cytotoxicity against several cancer cell lines. One study noted that this compound can induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. The mechanism often involves the inhibition of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor proliferation and angiogenesis. nih.govnih.gov For example, newly designed indole derivatives have been shown to be potent inhibitors of EGFR and VEGFR-2 tyrosine kinases. nih.gov The design of these molecules often aims to mimic the pharmacophoric features of known kinase inhibitors. nih.gov

Anticancer Activity of Selected Indole Derivatives nih.gov

| Compound | Target Kinase | Cancer Cell Line | Effect |

|---|---|---|---|

| Compound 4a | EGFR | HepG2, HCT-116, A549 | Potent anti-proliferative activity, G2/M phase arrest |

| Compound 6c | VEGFR-2 | HepG2, HCT-116, A549 | Potent anti-proliferative activity, G2/M phase arrest |

| This compound | EGFR, HER2 | MCF-7 | Induces G2/M phase cell cycle arrest |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Derivatives of this compound have emerged as a significant area of interest in enzyme inhibition studies, particularly concerning neurodegenerative diseases. A primary focus has been on the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a hallmark of Alzheimer's disease. nih.govacs.org

In the quest for new anti-Alzheimer's agents, numerous indole derivatives have been synthesized and evaluated for their AChE inhibitory properties. nih.govtandfonline.com For example, a series of novel indole derivatives structurally related to the well-known AChE inhibitor drug, donepezil, were synthesized and showed potent activity. nih.gov The design of these derivatives often involves using the indole moiety as a bioisosteric substitute for other parts of known inhibitor molecules. nih.gov Research has also explored indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles, with some compounds demonstrating significant percentage inhibition of AChE. rsc.org

The inhibitory activity is highly dependent on the structural features of the indole derivatives. Modifications at various positions on the indole ring, as well as the nature of substituent groups, play a crucial role in the potency of these compounds as AChE inhibitors. nih.govrsc.org For instance, some indole amines have exhibited IC50 values comparable to the standard drug galantamine. rsc.org The indole nucleus is a common feature in many biologically active compounds and is considered a "privileged structure" in medicinal chemistry due to its ability to bind to many receptors with high affinity. nih.gov

Interactive Table: Acetylcholinesterase Inhibition by Indole Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| Indole derivatives analogous to Donepezil | Potent AChE inhibitory activity, with some compounds being more potent than Donepezil. | nih.gov |

| Indole-based sulfonamide derivatives | Potent inhibition against AChE with IC50 values in the micromolar range. | rsc.org |

| Bis-indolyl imines | High percentage of inhibition against AChE, exceeding that of the standard galantamine. | rsc.org |

| Indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles | Exhibited a wide range of inhibition percentages against AChE. | rsc.org |

Neurodegenerative Disease Research (e.g., Alzheimer's Disease via Tau Aggregation Inhibition)

Beyond acetylcholinesterase inhibition, derivatives of this compound are being investigated for their role in targeting another key pathological hallmark of Alzheimer's disease: the aggregation of tau protein. nih.govnih.gov In healthy neurons, tau protein stabilizes microtubules. However, in several neurodegenerative diseases known as tauopathies, including Alzheimer's, tau becomes hyperphosphorylated and forms insoluble aggregates called neurofibrillary tangles (NFTs). nih.govresearchgate.net The formation of these tangles is correlated with the clinical progression of the disease. nih.gov

Researchers are exploring small molecules that can inhibit or even reverse this aggregation process. researchgate.netresearchgate.net Indole derivatives have shown promise in this area. For instance, certain indole derivatives with a urea (B33335) linker have demonstrated significant inhibitory activity against the aggregation of both 2N4R tau and α-synuclein fibrils, another protein implicated in neurodegenerative diseases. nih.gov Transmission electron microscopy has confirmed the powerful anti-aggregation properties of these compounds. nih.gov

Other studies have focused on indole/indolylquinoline derivatives, which have been shown to reduce the misfolding of a pro-aggregation mutant of the tau repeat domain. nih.gov These compounds were found to enhance the expression of a heat-shock protein, HSPB1, which in turn increases the solubility of the tau protein and promotes neurite outgrowth in cell models. nih.gov This suggests a neuroprotective effect against tau-induced cytotoxicity. nih.gov The nitrocatechol scaffold, present in some tau aggregation inhibitors, is believed to be a key feature for their activity, opening avenues for the development of new derivatives. nih.gov

Other Pharmacological Activities (e.g., Antitubercular, Anticonvulsant, Antimalarial, Antidiabetic)

The versatility of the indole scaffold, including derivatives of this compound, extends to a broad spectrum of other pharmacological activities.

Antitubercular Activity: The emergence of multidrug-resistant tuberculosis has necessitated the search for new antitubercular agents. japsonline.com Indole derivatives have been a focus of this research for a considerable time. nih.gov For example, indole-2-carboxamides have been synthesized and shown to have potent activity against Mycobacterium tuberculosis, with some compounds exhibiting high selectivity and minimal cytotoxicity. nih.gov The gut microbiota metabolite, indole propionic acid, has also demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis. nih.gov Natural products containing fused-nitrogen heterocycles, such as indole alkaloids, have also shown promising antitubercular activity. mdpi.com

Anticonvulsant Activity: Several series of indole derivatives have been synthesized and tested for their anticonvulsant properties. pharmacophorejournal.comnih.gov These compounds are often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.com Certain tetracyclic indole derivatives have shown good activity, with some possessing ED50 values in the low milligram per kilogram range. nih.gov The structural features of these molecules are critical to their activity. pharmacophorejournal.com

Antimalarial Activity: Indole derivatives have been investigated as potential treatments for malaria, a disease for which drug resistance is a growing concern. nih.gov Most indole-based compounds with antiplasmodial activity are derived from natural products. nih.gov A notable synthetic derivative is the spiroindolone NITD609, which has shown excellent in vitro potency and has completed phase II clinical studies. nih.govresearchgate.net This compound acts by a novel mechanism, inhibiting the P-type ATPase PfATP4, which dysregulates sodium homeostasis in the Plasmodium parasite. nih.gov Other synthetic derivatives of (5-nitroheteroaryl)methylene hydrazine (B178648) have also demonstrated antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. researchgate.net

Antidiabetic Activity: Indole derivatives have shown potential as antidiabetic agents. nih.govresearchgate.netmdpi.com One mechanism of action is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov A series of indole derivatives containing thiazolidine-2,4-dione were synthesized and found to have potent α-glucosidase inhibitory activities, with some compounds being significantly more potent than the standard drug acarbose. nih.gov In vivo studies in diabetic mice showed that oral administration of a lead compound suppressed fasting blood glucose levels and improved glucose tolerance. nih.gov Other indole derivatives, such as indole-3-acetamides, have also been investigated for their antihyperglycemic and antioxidant activities. acs.org

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govacs.org These studies are crucial for the lead optimization process, which aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a drug candidate. nih.gov For derivatives of this compound, SAR studies have been instrumental in guiding the development of more potent compounds for various therapeutic targets.

In the development of HIV-1 fusion inhibitors, for example, SAR studies on indole-based compounds have revealed the importance of shape, charge, and hydrophobic contact surface for binding to the target glycoprotein (B1211001) gp41. nih.govacs.org By systematically modifying the indole scaffold, researchers were able to optimize the compounds, leading to improved binding affinity and antiviral activity. nih.govacs.org

Similarly, in the context of anticancer agents, SAR studies of indolyl-imidazopyridines as tubulin inhibitors have been conducted. nih.govresearchgate.net An "indole-walk" study, where the position of the indole attachment was varied, helped to identify the optimal configuration for biological activity and metabolic stability. nih.gov This led to the discovery of a compound with improved cytotoxic potency and a longer half-life in human liver microsomes. nih.gov

For antidiabetic agents, SAR studies of indole-2-carboxylic acid derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors have been performed. nih.gov Variations of substituents at different positions of the indole ring and replacement of the heterocycle were conducted to understand their impact on inhibitory activity. nih.gov These studies, coupled with X-ray crystallography of the inhibitor-enzyme complexes, provided a structural basis for the observed activity and guided further modifications. nih.gov

The general strategies for lead optimization based on SAR data include the direct chemical manipulation of functional groups, alteration of ring systems, and isosteric replacement to enhance efficacy and improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov

Exploration of Ethyl 6 Nitro 1h Indole 2 Carboxylate in Materials Science

Development of Novel Functional Materials

The synthesis of novel functional materials with tailored properties is a cornerstone of modern materials science. Ethyl 6-nitro-1H-indole-2-carboxylate is a versatile building block in this endeavor, primarily owing to its adaptable chemical nature. The presence of the nitro group and the ethyl ester allows for a variety of chemical modifications, enabling the synthesis of a diverse range of indole (B1671886) derivatives. These modifications can be strategically employed to fine-tune the electronic, optical, and physical properties of the resulting materials.

Research has indicated that derivatives of this compound are being explored for their potential in creating new materials. The indole core itself is a known pharmacophore, and the functionalization of this scaffold can lead to materials with specific biological interactions, which could be exploited in the development of biocompatible or bioactive materials. The reactivity of the nitro group, for instance, allows for its reduction to an amino group, which can then serve as a point for further chemical elaboration or as a site for interaction with other molecules or surfaces. researchgate.net

The development of functional materials from indole derivatives extends to the synthesis of complex molecular architectures. The strategic placement of substituents on the indole ring can significantly influence the properties of the material. For example, the introduction of different functional groups can alter the material's solubility, thermal stability, and its ability to self-assemble into ordered structures.

Table 1: Potential Functional Group Transformations of this compound for Materials Synthesis

| Functional Group | Potential Transformation | Resulting Functionality for Materials Science |

| Nitro Group (-NO₂) | Reduction to Amino Group (-NH₂) | Site for polymerization, surface attachment, or introduction of other functional groups. |

| Ethyl Ester (-COOEt) | Hydrolysis to Carboxylic Acid (-COOH) | Can be used for amide or ester linkages in polymer synthesis; provides a site for coordination with metal ions. |

| Indole N-H | Alkylation or Arylation | Modifies solubility and electronic properties; can be a point of attachment for other molecular units. |

| Benzene (B151609) Ring | Electrophilic Substitution | Introduction of additional functional groups to tune material properties. |

Catalytic Applications

While direct catalytic applications of this compound are not extensively documented, the broader class of indole derivatives has been shown to be effective in various catalytic systems. The indole nucleus can act as a ligand for transition metals, forming complexes with catalytic activity. For instance, indole-functionalized mesoionic 1,2,3-triazolylidenes have been used to support metal complexes that catalyze reactions such as transfer hydrogenation. bohrium.comresearchgate.net This suggests a potential pathway for the utilization of derivatives of this compound in catalysis.

The carboxylate group of the molecule could be used to chelate metal ions, potentially leading to the formation of novel catalysts. The synthesis of indole-2-carboxylate (B1230498) metal complexes has been reported, and these complexes have been investigated for their catalytic properties in reactions like the catalytic addition of carboxylic acids to alkynes. mdpi.com Although these studies did not specifically use the 6-nitro derivative, they establish a precedent for the catalytic potential of the indole-2-carboxylate scaffold.

Furthermore, polymers derived from indole monomers can be used as supports for catalytic nanoparticles. mdpi.com The functional groups on the indole ring can serve as anchoring points for metal nanoparticles, creating a heterogeneous catalyst that is easily recoverable and reusable. The nitro group on this compound, or its reduced amino form, could be particularly useful for this purpose.

Optoelectronic Devices and Sensors

Indole and its derivatives are known to possess interesting photophysical and electrochemical properties, making them attractive candidates for applications in optoelectronic devices and sensors. The indole ring system is inherently fluorescent, and its emission properties can be tuned by the introduction of various substituents. The electron-withdrawing nature of the nitro group in this compound is expected to influence its electronic absorption and emission spectra.

Polymers containing indole units have been investigated for their conducting properties. researchgate.netgoogle.com The electropolymerization of indole and its derivatives can lead to the formation of conductive polymer films that can be used in electronic devices. researchgate.netsemanticscholar.org The electrochemical behavior of such polymers is influenced by the substituents on the indole ring. While specific studies on polymers derived from this compound are limited, the general understanding of polyindoles suggests that such materials could exhibit interesting redox properties.

The development of sensors based on indole derivatives is another promising area. The fluorescence of indole compounds can be quenched or enhanced in the presence of specific analytes, forming the basis for a chemical sensor. For example, the interaction of an indole-based material with metal ions or other small molecules could lead to a detectable change in its fluorescence spectrum.

Table 2: Potential Optoelectronic and Sensing Properties of Materials Based on this compound

| Property | Potential Application | Influencing Factors |

| Fluorescence | Light-emitting layers in OLEDs, fluorescent probes for sensing | Position and nature of substituents on the indole ring. |

| Electrical Conductivity | Conductive layers in electronic devices, antistatic coatings | Polymerization of the indole monomer, doping of the resulting polymer. |

| Electrochemical Activity | Redox-active materials in batteries or supercapacitors, electrochemical sensors | The presence of the nitro group and the ability to form stable radical ions. |

Specialty Polymer Synthesis

The unique properties of this compound make it a candidate for incorporation into specialty polymers. The bifunctional nature of the molecule, with its reactive ester and modifiable nitro group and indole N-H, allows it to be used as a monomer in various polymerization reactions. For instance, the corresponding diol or diamine derivatives, obtained through reduction of the nitro group and modification of the ester, could be used in condensation polymerization to produce polyesters or polyamides.

The incorporation of the rigid indole unit into a polymer backbone is expected to enhance the thermal stability and mechanical properties of the resulting material. Research on other indole-based polymers has shown that they can exhibit high glass transition temperatures and good thermal stability. rsc.org

Furthermore, the synthesis of conducting polymers from indole monomers is a well-established field. uobasrah.edu.iqnih.gov Polyindoles can be synthesized chemically or electrochemically and their conductivity can be tuned by doping. google.comuobasrah.edu.iq While the direct polymerization of this compound has not been extensively reported, its derivatives could potentially be used to create novel conducting polymers with specific properties conferred by the nitro group or its derivatives. For example, the presence of a nitro group could influence the polymer's affinity for certain dopants or its interaction with other materials in a composite.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-nitro-1H-indole-2-carboxylate, and how do reaction parameters influence regioselectivity and yield?

- Answer : The Fischer indole synthesis is a key method for constructing the indole core, where nitro group regioselectivity can be influenced by substituent positioning and reaction conditions (e.g., acid catalysts, temperature). For example, HCl/EtOH in Fischer synthesis may favor abnormal products like ethyl 6-chloroindole-2-carboxylate, highlighting the need for precise control of nitro group introduction . Alternative routes include functionalization of pre-formed indole scaffolds via nitration, where electrophilic substitution at the 6-position is guided by steric and electronic factors. Reaction optimization (solvent polarity, nitrating agent strength) is critical to minimize byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should conflicting data (e.g., NMR vs. X-ray) be resolved?

- Answer : Key techniques include:

- NMR : H/C NMR to confirm substituent positions and ester functionality.

- X-ray crystallography : Definitive structural validation via programs like SHELXL for bond lengths/angles and nitro group orientation .

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.

Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or crystal packing effects. Redundant validation (e.g., IR for functional groups) and computational modeling (DFT-optimized geometries) can resolve contradictions .

Advanced Research Questions

Q. How can computational chemistry (e.g., conceptual DFT) predict the reactivity of this compound in electrophilic substitution or cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations can map Fukui functions and local softness to identify reactive sites. For example:

- The nitro group’s electron-withdrawing effect reduces electron density at the indole 3-position, directing electrophiles to the 5- or 7-positions.

- Global hardness/softness indices quantify susceptibility to nucleophilic/electrophilic attacks, aiding in predicting reaction pathways .

- Solvent effects (polar aprotic vs. protic) can be modeled to optimize reaction conditions for Suzuki-Miyaura couplings or SNAr reactions .

Q. What experimental strategies address contradictory literature reports on the catalytic activity of this compound in heterocyclic ring-forming reactions?

- Answer : Contradictions may stem from:

- Impurity profiles : HPLC purity >95% (as in commercial standards) is essential to exclude side products influencing reactivity .

- Catalyst-ligand mismatch : Screen Pd/XPhos vs. Cu/ligand systems to identify optimal catalytic pairs.

- Kinetic vs. thermodynamic control : Vary temperature/time to isolate intermediates (e.g., nitroso derivatives) and characterize via in-situ IR or MS .

Q. How do crystallographic studies using SHELX software enhance mechanistic understanding of this compound’s solid-state interactions?

- Answer : SHELXL refines disorder models for nitro group orientation and hydrogen-bonding networks. For example:

- Twinning or pseudosymmetry in crystals may require advanced refinement (TWIN/BASF commands) to resolve overlapping electron densities.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts), critical for understanding solubility and crystal engineering applications .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。